molecular formula C23H24N2O4 B278019 N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

货号 B278019
分子量: 392.4 g/mol
InChI 键: FGDSHTFCDBINPC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide, also known as BAY 43-9006 or Sorafenib, is a small molecule inhibitor that has been developed for the treatment of cancer. It was first synthesized in 1999 by Bayer Pharmaceuticals and has since been approved by the FDA for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.

作用机制

Sorafenib exerts its anticancer activity by inhibiting the activity of multiple kinases involved in tumor growth and angiogenesis. It specifically targets the RAF/MEK/ERK signaling pathway, which is commonly activated in cancer cells. By blocking this pathway, Sorafenib inhibits tumor cell proliferation and induces apoptosis.
Biochemical and Physiological Effects:
Sorafenib has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

实验室实验的优点和局限性

One of the main advantages of Sorafenib is its broad-spectrum anticancer activity, which makes it a useful tool for studying the mechanisms of tumor growth and angiogenesis. However, one limitation of Sorafenib is its relatively low potency compared to other kinase inhibitors, which may limit its usefulness in certain experimental settings.

未来方向

There are several potential future directions for research on Sorafenib. One area of interest is the development of combination therapies that target multiple pathways involved in tumor growth and angiogenesis. Another area of interest is the identification of biomarkers that can predict response to Sorafenib treatment, which could help to personalize cancer therapy and improve patient outcomes. Finally, there is ongoing research into the development of more potent and selective kinase inhibitors that may have improved efficacy and fewer side effects compared to Sorafenib.

合成方法

The synthesis of Sorafenib involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzoic acid with butylamine to form the corresponding amide. This is followed by reduction of the nitro group to an amino group and subsequent coupling with 4-butoxybenzoyl chloride to form the final product.

科学研究应用

Sorafenib has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. It has been shown to inhibit the activity of multiple kinases involved in tumor growth and angiogenesis, including RAF kinase, VEGFR-2, and PDGFR-β.

属性

产品名称

N-{3-[(4-butoxybenzoyl)amino]-4-methylphenyl}-2-furamide

分子式

C23H24N2O4

分子量

392.4 g/mol

IUPAC 名称

N-[3-[(4-butoxybenzoyl)amino]-4-methylphenyl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O4/c1-3-4-13-28-19-11-8-17(9-12-19)22(26)25-20-15-18(10-7-16(20)2)24-23(27)21-6-5-14-29-21/h5-12,14-15H,3-4,13H2,1-2H3,(H,24,27)(H,25,26)

InChI 键

FGDSHTFCDBINPC-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

规范 SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。